molecular formula C14H16BrN3 B13095013 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B13095013
M. Wt: 306.20 g/mol
InChI Key: CTKQOAPFJFGUBL-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position and a 4-methylpiperazin-1-yl group at the 2nd position of the quinoline ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline typically involves the bromination of quinoline followed by the introduction of the 4-methylpiperazin-1-yl group. One common method includes:

    Bromination: Quinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Substitution: The brominated quinoline is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazinyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the quinoline ring, especially at the nitrogen atom.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new quinoline-based compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by the quinoline ring and the piperazine group, which can form hydrogen bonds and hydrophobic interactions with the target molecules. The bromine atom may also play a role in enhancing the binding affinity.

Comparison with Similar Compounds

  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Methoxy-4-(piperazin-1-yl)quinoline
  • 6-Bromo-2-pyridin-4-yl-quinoline-4-carboxylic acid

Comparison: Compared to these similar compounds, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of the 4-methylpiperazin-1-yl group at the 2nd position

Properties

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

6-bromo-2-(4-methylpiperazin-1-yl)quinoline

InChI

InChI=1S/C14H16BrN3/c1-17-6-8-18(9-7-17)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3

InChI Key

CTKQOAPFJFGUBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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